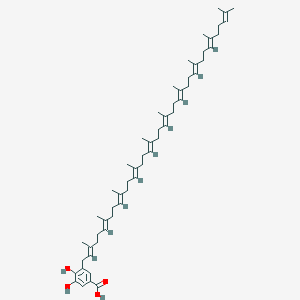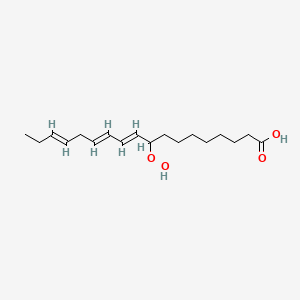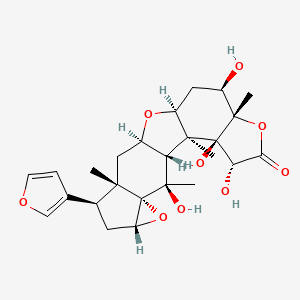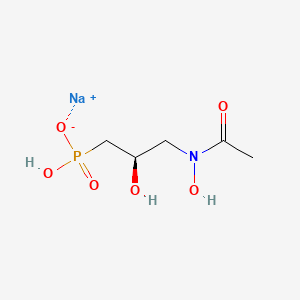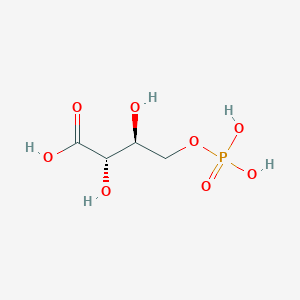
4-phospho-L-erythronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phospho-L-erythronic acid is a 4-phosphoerythronic acid. It derives from a L-erythronic acid. It is an enantiomer of a 4-phospho-D-erythronic acid.
Aplicaciones Científicas De Investigación
Inhibition of Ribose-5-Phosphate Isomerase
4-phospho-L-erythronic acid derivatives have been synthesized and evaluated as competitive inhibitors of the isomerization reaction catalyzed by ribose-5-phosphate isomerase in spinach. These derivatives, such as 4-phospho-L-erythronohydroxamic acid, are potent high-energy intermediate analogue inhibitors of this reaction, demonstrating significant biochemical activity (Burgos & Salmon, 2004).
Synthesis from Inexpensive Precursors
A simple and efficient synthesis route for 4-phospho-D-erythronate has been reported, starting from the cost-effective precursor D-erythronolactone. This synthesis process has important implications for the production and accessibility of 4-phospho-D-erythronate in research and industrial applications (Novikov, Copley, & Eaton, 2011).
Phytate Hydrolysis in Agriculture
Studies on the phytase activity of Aspergillus niger L-4 strain have highlighted its capability in hydrolyzing phytates. This is significant for agricultural applications, particularly in animal feed, where phytase enzymes can help in the breakdown of phytates, thereby releasing essential nutrients like phosphorus (Musta Ogly & Sharova, 2020).
Biochemical Analysis and Characterization
Advanced analytical methods, like LC/ESI/MS, have been developed for the quantitative analysis of 4-deoxy-L-erythro-5-hexoseulose uronic acid (a related compound). This contributes significantly to the biochemical analysis and enzymatic studies related to alginate lyases and other enzymes interacting with similar compounds (Shibata et al., 2017).
Propiedades
Nombre del producto |
4-phospho-L-erythronic acid |
|---|---|
Fórmula molecular |
C4H9O8P |
Peso molecular |
216.08 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-dihydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m0/s1 |
Clave InChI |
ZCZXOHUILRHRQJ-HRFVKAFMSA-N |
SMILES isomérico |
C([C@@H]([C@@H](C(=O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C(=O)O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Mono-[123I]Iodohypericin](/img/structure/B1262460.png)



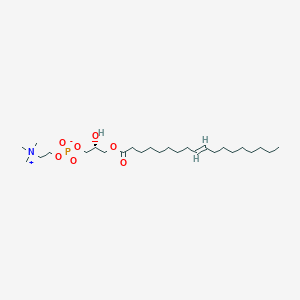
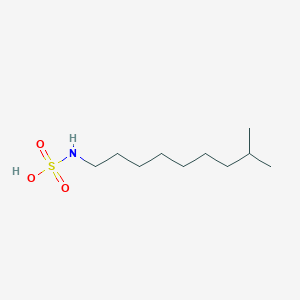
![(7S,9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1262470.png)
